molecular formula C8H6ClNO3S B13596538 2-Cyano-4-methoxybenzene-1-sulfonylchloride

2-Cyano-4-methoxybenzene-1-sulfonylchloride

Cat. No.: B13596538
M. Wt: 231.66 g/mol
InChI Key: UZKRLYXQSNQUCT-UHFFFAOYSA-N
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Description

2-Cyano-4-methoxybenzene-1-sulfonylchloride is an organic compound with the molecular formula C8H6ClNO3S and a molecular weight of 231.66 g/mol . This compound is characterized by the presence of a cyano group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

The synthesis of 2-Cyano-4-methoxybenzene-1-sulfonylchloride typically involves the reaction of 2-cyano-4-methoxybenzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride . The reaction can be represented as follows:

2-Cyano-4-methoxybenzenesulfonic acid+Thionyl chlorideThis compound+Sulfur dioxide+Hydrogen chloride\text{2-Cyano-4-methoxybenzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Cyano-4-methoxybenzenesulfonic acid+Thionyl chloride→this compound+Sulfur dioxide+Hydrogen chloride

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-Cyano-4-methoxybenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include amines for nucleophilic substitution, water or aqueous bases for hydrolysis, and reducing agents for reduction reactions. Major products formed from these reactions include sulfonamides, sulfonic acids, and amines.

Scientific Research Applications

2-Cyano-4-methoxybenzene-1-sulfonylchloride has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the preparation of sulfonamide derivatives, which have potential biological activities such as antibacterial and antifungal properties.

    Material Science: It is used in the synthesis of functional materials, including polymers and dyes, due to its reactive sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 2-Cyano-4-methoxybenzene-1-sulfonylchloride primarily involves its reactive sulfonyl chloride group. This group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives. The cyano group can also participate in reactions, such as reduction to form amines. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

2-Cyano-4-methoxybenzene-1-sulfonylchloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C8H6ClNO3S

Molecular Weight

231.66 g/mol

IUPAC Name

2-cyano-4-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C8H6ClNO3S/c1-13-7-2-3-8(14(9,11)12)6(4-7)5-10/h2-4H,1H3

InChI Key

UZKRLYXQSNQUCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)C#N

Origin of Product

United States

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